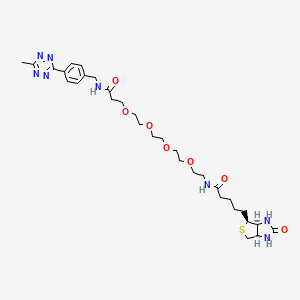

Biotin-PEG4-MeTz

Description

The exact mass of the compound Biotin-PEG(4)-MeTz is 674.32101701 g/mol and the complexity rating of the compound is 924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKDWZJCYTWCS-ZEZDXWPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N8O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-MeTz: A Bioorthogonal Labeling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-MeTz (Biotin-PEG4-Methyltetrazine) is a versatile bioorthogonal labeling reagent that plays a crucial role in modern chemical biology, drug development, and life sciences research. This molecule uniquely combines three key functional components: a biotin moiety for high-affinity purification and detection, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a highly reactive methyltetrazine group for bioorthogonal ligation.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, core applications, detailed experimental protocols, and key technical data to empower researchers in their experimental design and execution.

Core Concepts: Bioorthogonal Chemistry and the iEDDA Reaction

The primary utility of this compound lies in its participation in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[3][4][5] This reaction occurs between the electron-deficient methyltetrazine ring of this compound and a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[1][6] The iEDDA reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a copper catalyst.[1][4][7] These features make it an ideal tool for labeling and studying biomolecules in complex biological systems, including living cells and organisms.[1]

Physicochemical and Technical Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for this reagent.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₄₆N₈O₇S | [1] |

| Molecular Weight | 674.81 g/mol | [1] |

| Appearance | Red solid | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in MeOH, DMF, and DMSO | [1] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] | [5][6] |

| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ (with TCO) | [4] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound. It is important to note that these are general protocols and may require optimization for specific experimental contexts.

Preparation of a this compound Stock Solution

A concentrated stock solution is typically prepared in an anhydrous organic solvent and stored for later use.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution by dissolving the this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.[6]

General Protocol for Biotinylation of TCO-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reaction Setup:

-

To the TCO-modified protein solution, add the this compound stock solution to achieve the desired final concentration. A 2 to 10-fold molar excess of this compound over the TCO-modified protein is a common starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically rapid, but longer incubation times can ensure complete labeling.

-

-

Purification:

-

Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS). This step is crucial to prevent interference from free biotin in downstream applications.

-

-

Quantification of Biotinylation (Optional):

-

The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for quantifying biotin.

-

Protocol for Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display TCO groups.

Materials:

-

Cells with TCO-modified surface proteins

-

This compound

-

Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation:

-

Wash the cells twice with a cold, amine-free buffer (e.g., PBS) to remove any interfering substances from the culture medium.

-

-

Labeling Reaction:

-

Resuspend the cells in the labeling buffer containing this compound at a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for 30-60 minutes at room temperature or on ice. Incubation on ice can help to minimize internalization of the labeled proteins.

-

-

Washing:

-

Wash the cells three times with cold labeling buffer to remove any unreacted this compound.

-

-

Downstream Analysis:

-

The biotinylated cells can now be used for various downstream applications, such as flow cytometry analysis (after staining with a fluorescently labeled streptavidin), affinity purification of the labeled proteins, or imaging.

-

Visualizing Workflows and Pathways

To better illustrate the experimental logic and underlying biochemical processes, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of the iEDDA Reaction

References

- 1. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Biotin-PEG4-methyltetrazine - Creative Biolabs [creative-biolabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biotin-PEG4-bis-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to Biotin-PEG4-MeTz

This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz), a key reagent in modern bioconjugation and chemical biology. It is intended for researchers, scientists, and drug development professionals who utilize bioorthogonal chemistry for labeling, detection, and purification of biomolecules.

Core Properties and Chemical Structure

This compound is a versatile chemical tool that combines the high-affinity binding of biotin to streptavidin/avidin with the highly efficient and specific reactivity of a methyltetrazine moiety. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions, a critical feature for biological applications.

Chemical Structure

The structure consists of three key components:

-

Biotin: A vitamin that forms a highly stable, non-covalent interaction with avidin and streptavidin proteins.

-

PEG4 Linker: A hydrophilic four-unit polyethylene glycol spacer that increases water solubility and reduces steric hindrance between the biotin and the conjugated molecule.

-

Methyltetrazine (MeTz): A highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions.

Caption: Molecular components of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. Note that slight variations in molecular weight and formula may exist between different suppliers due to salt forms or minor structural differences.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₆N₈O₇S | [1][2][3] |

| Molecular Weight | ~674.82 g/mol | [1][2][3][4] |

| Purity | >95% (typically determined by HPLC) | [2][5] |

| Appearance | Red to purple solid/powder | [2][3] |

| Solubility | Soluble in DMSO, DMF, and Methanol. Good solubility in water. | [2][3][5] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. Stock solutions are stable for up to 6 months at -80°C. | [1][2][4][5] |

Mechanism of Action: Inverse-Electron-Demand Diels-Alder Reaction

This compound functions as a bioorthogonal labeling reagent through a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5][6] This "click chemistry" reaction is exceptionally fast and selective.

The core of this reaction is the specific ligation between the electron-poor tetrazine ring of this compound and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[2][5] This reaction proceeds rapidly under mild, physiological conditions (aqueous buffer, room temperature) without the need for a copper catalyst, making it ideal for use in complex biological systems, including live cells.[2][7] The reaction forms a stable dihydropyridazine linkage.[2] The kinetics of the tetrazine-TCO ligation are unparalleled by most other bioorthogonal reaction pairs, with rate constants reported to be greater than 800 M⁻¹s⁻¹.[5]

Caption: The iEDDA reaction between this compound and a TCO-derivative.

Applications in Research and Development

The unique properties of this compound make it suitable for a wide range of applications:

-

Bioconjugation: For the preparation of biotinylated conjugates from TCO-modified proteins, antibodies, nucleic acids, or small molecules.[4]

-

PROTACs: The molecule can be used as a PEG-based PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras.[6]

-

Cellular Imaging: Used in pre-targeted live-cell imaging strategies where a TCO-modified antibody or ligand first binds to its cellular target, followed by administration of the tetrazine-biotin probe for detection.

-

Immunoassays: Enables the development of sensitive detection methods like IHC and immunofluorescence by tagging TCO-modified primary or secondary antibodies.[5]

-

Glycobiology: Facilitates the study of glycans by labeling metabolically incorporated TCO-sugars.[1]

-

Drug Delivery: Can be used to attach biotin to drug delivery systems for targeted delivery or purification purposes.[2]

-

Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin-coated beads or surfaces.

Experimental Protocols

Below is a generalized protocol for the biotinylation of a TCO-modified protein. Researchers must optimize parameters such as molar ratios and incubation times for their specific application.

A. Materials and Reagents

-

TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be free of primary amines if a different biotinylation chemistry were to be used in parallel.

-

This compound.

-

Anhydrous DMSO or DMF for preparing stock solutions.

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette) for removing excess reagent.

B. Preparation of Reagent Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the reagent in anhydrous DMSO or DMF.

-

If stored properly (desiccated, -20°C), this stock solution can be stable for several months.

C. Biotinylation Protocol

-

Prepare the TCO-modified protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.

-

Add the calculated volume of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes due to the fast kinetics.[5]

-

After incubation, remove the non-reacted this compound using dialysis or a desalting column appropriate for the size of the protein conjugate.

D. General Workflow Diagram

Caption: General workflow for protein biotinylation and subsequent detection.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biotin-PEG4-methyltetrazine - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG4-MeTz

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz), a trifunctional reagent integral to advanced bioconjugation strategies. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize its operational workflows.

Core Concepts: Deconstructing this compound

This compound is a specialized chemical tool designed for bioorthogonal "click" chemistry applications. Its structure is comprised of three key functional moieties, each contributing a specific function to its overall utility.

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins.[1] This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for detection, purification, and immobilization of biomolecules.[1]

-

PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer. The PEG4 linker increases the water solubility of the entire molecule, facilitating its use in aqueous biological buffers.[1][2] It also provides a flexible arm that minimizes steric hindrance, ensuring that both the biotin and the methyltetrazine groups are accessible for their respective binding and reaction partners.[1][3]

-

Methyltetrazine (MeTz): A highly reactive and bioorthogonal functional group. The methyltetrazine moiety is the "clickable" component of the molecule, enabling it to participate in a specific and rapid chemical ligation.

The fundamental mechanism of action of this compound revolves around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction . This is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[4] Specifically, the methyltetrazine group of this compound reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) group.[2] This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[5]

Figure 1: Functional components of the this compound molecule.

Quantitative Data

The defining characteristic of the tetrazine-TCO ligation is its rapid reaction kinetics. This is a critical parameter for its utility, especially in dynamic biological systems where low concentrations of reactants are common.

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | [6][7] |

| Hydrogen-substituted tetrazine and TCO | up to 30,000 | [6][8] |

| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | [6] |

| Tetrazine and norbornene | Slower than TCO | [6] |

Note: The reaction rate can be tuned by modifying the substituents on the tetrazine ring. Electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups can increase it. The choice of tetrazine derivative allows for a balance between reaction speed and stability.[9]

Experimental Protocols

The use of this compound typically follows a two-step process: first, the introduction of a TCO group onto a molecule of interest (e.g., an antibody), and second, the "click" reaction with this compound.

Protocol for TCO-Modification of an Antibody using TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on an antibody using a TCO-PEG4-NHS ester.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

TCO-PEG4-NHS Ester (dissolved in anhydrous DMSO to 10 mM)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer exchanged into the Reaction Buffer.

-

Adjust the antibody concentration to 1-5 mg/mL in Reaction Buffer.

-

-

TCO-PEG4-NHS Ester Solution Preparation:

-

Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

For antibody concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the TCO-PEG4-NHS ester. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

-

Add the calculated volume of the 10 mM TCO-PEG4-NHS ester stock solution to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, non-reacted TCO-PEG4-NHS ester using a desalting column according to the manufacturer's instructions.

-

The purified TCO-modified antibody is now ready for reaction with this compound. The degree of labeling can be quantified using MALDI-TOF mass spectrometry.[3]

-

Protocol for Biotinylation of a TCO-Modified Antibody with this compound

Materials:

-

TCO-modified antibody (from Protocol 3.1)

-

This compound (dissolved in DMSO or DMF)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare this compound Solution:

-

Dissolve this compound in DMSO or DMF to a suitable stock concentration (e.g., 1-10 mM).

-

-

Click Reaction:

-

Add a 1.1 to 2.0 molar excess of the this compound solution to the TCO-modified antibody in Reaction Buffer.

-

Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C.

-

-

Purification (Optional):

-

If necessary, remove any unreacted this compound using a desalting column or dialysis. For most applications where a slight excess of the biotinylating reagent is used, purification may not be required.

-

-

Characterization and Use:

-

The resulting biotinylated antibody can be characterized by various methods, including gel electrophoresis (SDS-PAGE) to confirm conjugation and immunoassays (e.g., ELISA) to verify retained antigen-binding activity. The biotinylated antibody is now ready for use in downstream applications such as immunoassays, affinity purification, or pre-targeted imaging.

-

Visualizing the Mechanism and Workflow

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's functionality is the IEDDA reaction. This cycloaddition proceeds through a concerted mechanism, forming a stable dihydropyridazine linkage and releasing nitrogen gas.

Figure 2: Mechanism of the IEDDA reaction between MeTz and TCO.

Pre-targeted Imaging and Therapy Workflow

A primary application of the tetrazine-TCO ligation is in pre-targeted imaging and therapy. This multi-step approach separates the delivery of a targeting agent (e.g., a TCO-modified antibody) from the delivery of a payload (e.g., a radiolabeled tetrazine), thereby improving the target-to-background signal ratio and reducing off-target toxicity.[10][4]

Figure 3: Workflow for pre-targeted imaging or therapy.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its trifunctional nature, combining the high-affinity biotin-streptavidin interaction with the rapid and bioorthogonal tetrazine-TCO click chemistry, enables a wide range of applications from sophisticated immunoassays to advanced in vivo pre-targeting strategies. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological systems. Understanding the core principles of its mechanism of action and having access to robust experimental protocols are key to successfully implementing this technology in research and development.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Bot Detection [iris-biotech.de]

- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG4-MeTz Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (MeTz) click chemistry, a powerful bioorthogonal ligation tool. It covers the core principles, experimental protocols, and key applications, with a focus on quantitative data and practical implementation.

Core Principles of Biotin-PEG4-MeTz Click Chemistry

This compound is a biotinylation reagent that utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction occurs between an electron-deficient tetrazine (in this case, methyltetrazine) and a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2][3]

The key features of this bioorthogonal reaction are:

-

Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants reportedly ranging from 800 to over 10^6 M⁻¹s⁻¹.[2][4][5] This allows for efficient labeling at very low concentrations of reactants.

-

High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological systems.[3][5]

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[3][5]

-

Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.[3][6] The PEG4 (polyethylene glycol) linker enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation of labeled proteins.[3][7]

The reaction mechanism involves the [4+2] cycloaddition of the tetrazine and TCO, followed by the irreversible loss of dinitrogen gas (N₂) to form a stable dihydropyridazine product.[5]

Quantitative Data

The following tables summarize key quantitative data related to this compound click chemistry.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 | 9:1 MeOH/water | [8] |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media | [6] |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous media | [6] |

| General Tetrazine-TCO | TCO | 1 x 10³ - 1 x 10⁶ | Aqueous buffer, pH 6-9, room temperature | [5] |

| 3,6-diphenyl-s-tetrazine | s-TCO | 3100 | MeOH, 25°C | [9] |

| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 | Water, 25°C | [9] |

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Condition | Stability | Reference |

| Electron-donating group substituted | Serum | More stable | [6] |

| Electron-withdrawing group substituted | Serum | Less stable | [6] |

| Alkyl substituted (e.g., 6) | Serum | >96% remaining after 10 hours | [6] |

| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | 60-85% degraded after 12 hours | [10] |

| Phenyl tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | >75% remaining after 12 hours | [10] |

Experimental Protocols

General Considerations

-

Reagent Handling: this compound and TCO derivatives should be stored at -20°C, protected from light and moisture.[1] Allow reagents to warm to room temperature before opening to prevent condensation.

-

Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS) for reactions involving NHS esters to avoid quenching the reaction.

-

Reaction Monitoring: The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak between 510 and 550 nm.[5]

Protocol for Cell Surface Labeling

This protocol describes a two-step labeling approach: first, metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by reaction with this compound.

Materials:

-

Cells of interest

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

This compound

-

Cell culture medium

-

PBS (phosphate-buffered saline)

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.

-

-

Biotinylation:

-

Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.

-

Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

-

Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce internalization of the label.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess this compound.

-

-

Detection:

-

Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

-

Protocol for Protein Biotinylation

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

-

TCO-functionalized protein

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

-

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Add a 1.5 to 5-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Visualizations of Workflows and Pathways

General this compound Click Chemistry Workflow

Caption: General workflow of this compound click chemistry.

Experimental Workflow for Cell Surface Glycan Labeling

Caption: Workflow for labeling cell surface glycans.

Pre-targeted Imaging Logical Relationship

Caption: Logical flow of a pre-targeted imaging strategy.

Simplified Glycan Biosynthesis Visualization Pathway

Caption: Pathway for visualizing glycans via metabolic labeling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Biotin-PEG4-MeTz: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz), a key reagent in modern bioconjugation and chemical biology. This document details its physicochemical characteristics, reaction kinetics, and stability, alongside detailed protocols for its use in labeling and pull-down assays.

Core Properties of this compound

This compound is a versatile molecule that combines the high-affinity binding of biotin to streptavidin with the highly efficient and bioorthogonal reactivity of methyltetrazine. The polyethylene glycol (PEG) linker enhances its solubility in aqueous solutions and provides spatial separation between the biotin and the reactive moiety, minimizing steric hindrance.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are compiled from various commercial suppliers and may vary slightly between batches.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₄₆N₈O₇S | [3] |

| Molecular Weight | 674.82 g/mol | [3] |

| Appearance | Purple to red solid | [2] |

| Purity | >95% (typically determined by HPLC) | [2] |

| Solubility | Good solubility in DMSO and DMF. The PEG linker improves overall solubility.[1] | [2] |

| Storage | Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous DMSO may be stable for several months at -20°C. In aqueous solutions, stability is pH-dependent. | [4] |

Chemical Structure

The chemical structure of this compound consists of a biotin molecule linked via a 4-unit polyethylene glycol (PEG4) spacer to a methyltetrazine group.

Caption: Chemical structure of this compound.

The Bioorthogonal Reaction: Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA)

This compound participates in a highly efficient and selective bioorthogonal reaction with trans-cyclooctene (TCO) and its derivatives. This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is characterized by exceptionally fast kinetics and the ability to proceed in complex biological media without interfering with native cellular processes.[3]

The reaction is catalyst-free and proceeds rapidly at physiological temperature and pH, forming a stable covalent bond.[3] The second-order rate constants for the reaction between tetrazines and TCO are among the highest of all bioorthogonal reactions, often exceeding 800 M⁻¹s⁻¹.[3]

Caption: Reaction of this compound with a TCO-modified molecule.

Experimental Protocols

General Considerations for Bioconjugation

-

Solvent: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent such as DMSO or DMF to prepare a concentrated stock solution. The final concentration of the organic solvent in the reaction mixture should be minimized (typically <10%) to avoid denaturation of proteins.

-

pH: While the iEDDA reaction can proceed over a range of pH values, the stability of the tetrazine ring can be pH-dependent. Some tetrazines show increased degradation at basic pH.[5] For most applications with proteins, a pH between 7.0 and 8.5 is recommended.

-

Temperature: The reaction is typically performed at room temperature or 37°C. Lower temperatures (4°C) can also be used, but may require longer reaction times.

-

Molar Ratio: The optimal molar ratio of this compound to the TCO-modified molecule will depend on the specific application and the concentration of the reactants. A molar excess of this compound (e.g., 5-20 fold) is often used to ensure complete labeling of the TCO-modified molecule.

Protocol for Labeling a TCO-Modified Antibody

This protocol provides a general guideline for labeling an antibody that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size exclusion chromatography, dialysis, or spin filtration columns)[6]

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Reaction Setup:

-

In a microcentrifuge tube, add the TCO-modified antibody to the desired final concentration in the reaction buffer.

-

Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess. Gently mix by pipetting.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C.

-

Purification: Remove the excess, unreacted this compound from the labeled antibody using a suitable purification method.[6] Common methods include:

-

Size Exclusion Chromatography (SEC): Use a desalting column appropriate for the volume of the reaction.

-

Dialysis: Dialyze the reaction mixture against a large volume of PBS overnight at 4°C.

-

Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the antibody.[7]

-

-

Quantification: Determine the degree of labeling (DOL), which is the average number of biotin molecules per antibody, using methods such as the HABA assay or mass spectrometry.

Caption: Workflow for labeling a TCO-modified antibody.

Protocol for a Streptavidin Pull-Down Assay

This protocol describes the use of the biotinylated antibody for capturing its target antigen from a complex mixture.

Materials:

-

Biotinylated antibody

-

Cell lysate or other sample containing the target antigen

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Incubation of Bait and Prey:

-

Incubate the biotinylated antibody (bait) with the cell lysate (prey) for 1-4 hours at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.

-

-

Capture of the Complex:

-

Add streptavidin-coated beads to the mixture and incubate for an additional 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand or centrifugation.

-

Remove the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the target antigen.

-

Caption: Workflow for a streptavidin pull-down assay.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4]

-

Antibody-Drug Conjugates (ADCs): The efficient and site-specific conjugation capabilities of the iEDDA reaction are advantageous in the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.

-

Protein-Protein Interaction Studies: this compound is used to biotinylate proteins of interest for use in pull-down assays, co-immunoprecipitation, and other techniques to study protein interactions.

-

Cell Surface Labeling: The hydrophilic nature of the PEG linker helps to ensure that the reagent remains in the extracellular space, allowing for the specific labeling of cell surface proteins.

-

Immunoassays: Biotinylated detection reagents are widely used in various immunoassay formats, such as ELISA, to enhance signal amplification.

-

Fluorescence Imaging: By using a fluorescently labeled streptavidin in conjunction with a biotinylated probe, researchers can visualize the localization of target molecules within cells or tissues.

Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity.

-

Solid Form: When stored as a solid at -20°C, protected from light and moisture, the compound is stable for at least 6-12 months.[4]

-

Stock Solutions: Concentrated stock solutions in anhydrous DMSO can be stored at -20°C for several months.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: The stability of the tetrazine moiety in aqueous solutions can be influenced by pH and the presence of nucleophiles.[5] While generally stable at neutral pH, prolonged incubation in basic conditions may lead to degradation.[5] For applications requiring long incubation times in aqueous buffers, it is advisable to use freshly prepared solutions.

Conclusion

This compound is a powerful and versatile reagent that has become indispensable in the fields of chemical biology, drug discovery, and diagnostics. Its combination of a high-affinity biotin tag, a biocompatible PEG linker, and a highly reactive methyltetrazine group enables efficient and specific labeling of a wide range of molecules. The detailed information and protocols provided in this guide are intended to assist researchers in effectively utilizing this valuable tool in their scientific endeavors.

References

An In-depth Technical Guide to Bioorthogonal Labeling with Biotin-PEG4-MeTz

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling using Biotin-PEG4-MeTz, a powerful tool in chemical biology and drug development. It details the underlying chemistry, experimental protocols, and applications of this technique, with a focus on providing practical information for researchers in the field.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This powerful concept, pioneered by Carolyn R. Bertozzi, has revolutionized our ability to study biomolecules in their natural environment. At the heart of many bioorthogonal labeling strategies is the "click chemistry" concept, which describes reactions that are rapid, selective, and high-yielding.

One of the most prominent examples of a bioorthogonal reaction is the tetrazine ligation , an inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.

This compound is a key reagent in this field. It comprises three main components:

-

Biotin: A small vitamin with an extraordinarily high affinity for streptavidin, enabling robust detection and purification of labeled molecules.

-

PEG4: A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.

-

Methyltetrazine (MeTz): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.

The Chemistry of this compound Labeling

The labeling of a target molecule with this compound is a two-step process. First, the biomolecule of interest is functionalized with a TCO group. This can be achieved through various methods, including genetic encoding of unnatural amino acids containing a TCO moiety or chemical modification of the biomolecule.

Once the biomolecule is "clicked" with TCO, this compound is introduced. The methyltetrazine group of this compound reacts with the TCO group on the target biomolecule via an inverse-electron-demand Diels-Alder reaction. This [4+2] cycloaddition is highly specific and proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and room temperature), resulting in a stable covalent bond.

The reaction of this compound with a TCO-tagged biomolecule.

Quantitative Data

The hallmark of the tetrazine-TCO ligation is its exceptional speed. The table below summarizes key quantitative data related to this bioorthogonal reaction. The reaction rates can be influenced by the specific structures of the tetrazine and TCO derivatives.

| Parameter | Value | Reference |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [1] |

| Second-Order Rate Constant (k) in E. coli | 35,000 M⁻¹s⁻¹ (for a TCO-UAA tagged protein with TAMRA-Tz) | [2] |

| Second-Order Rate Constant (k) with 3,6-diphenyl-1,2,4,5-tetrazine | Varies with TCO derivative (e.g., (E)-Cyclooct-4-enol: 2.4 M⁻¹s⁻¹) | [3] |

| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature | [4] |

| Concentration of this compound | Typically in the low micromolar range (e.g., 10-100 µM) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid.

Materials:

-

Cells expressing TCO-modified surface proteins

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution in DMSO)

-

Quenching solution (e.g., TCO-amine or methyl-TCO)

-

Cell lysis buffer

-

Streptavidin-conjugated beads

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-tagged protein of interest to the desired confluency.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

-

Labeling Reaction: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

-

Quenching: (Optional but recommended) To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.

-

Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

-

Analysis: The biotinylated proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.

Pull-down of Biotinylated Proteins to Identify Interaction Partners

This protocol outlines the procedure for isolating a biotinylated protein of interest along with its binding partners.

Materials:

-

Cell lysate containing the biotinylated protein of interest

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.

-

Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer. For functional assays where the protein needs to remain in its native state, elution can be performed by competing with a high concentration of free biotin.

-

Analysis: The eluted proteins can be separated by SDS-PAGE and visualized by silver staining or Coomassie blue, or they can be subjected to in-gel digestion and analysis by mass spectrometry to identify the protein of interest and its interaction partners.[6]

Visualizing Workflows and Pathways

Graphviz diagrams are used below to illustrate key experimental workflows and signaling pathways where this compound can be applied.

Workflow for a pre-targeting strategy using this compound.

Studying EGFR signaling protein interactions with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

-

Proteomics: Identification of protein-protein interactions, as detailed in the protocol above.

-

Cell Surface Labeling: Studying the dynamics of cell surface receptors and other membrane proteins.[4]

-

Pre-targeting for Imaging and Therapy: This two-step approach involves first administering a TCO-modified antibody that targets a specific cell type (e.g., a tumor cell).[7][8] After the unbound antibody has cleared from circulation, a second molecule, such as a this compound conjugated to a therapeutic agent or an imaging probe, is administered.[7][8] This strategy significantly improves the target-to-background ratio.[7][8]

-

Drug Discovery: this compound can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.

Conclusion

This compound, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. The applications of this technology continue to expand, promising further breakthroughs in our understanding of biology and the development of new therapeutic and diagnostic strategies.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotin-streptavidin-guided two-step pretargeting approach using PLGA for molecular ultrasound imaging and chemotherapy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotin-streptavidin-guided two-step pretargeting approach using PLGA for molecular ultrasound imaging and chemotherapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Situ Labeling with Biotin-PEG4-MeTz

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz) for the in situ labeling of biomolecules. It covers the core principles of the underlying bioorthogonal chemistry, detailed experimental protocols, and quantitative data to facilitate the successful application of this powerful research tool.

Introduction to this compound and Bioorthogonal Labeling

This compound is a chemoselective biotinylation reagent designed for highly efficient and specific labeling of biomolecules in complex biological environments, including living cells.[1] It is a key component of the bioorthogonal chemistry toolkit, a class of reactions that can occur within living systems without interfering with native biochemical processes.[2]

At the heart of this compound's functionality is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[3][4] This "click chemistry" reaction occurs between the methyltetrazine (MeTz) moiety of the reagent and a trans-cyclooctene (TCO) group, which can be metabolically or genetically incorporated into a target biomolecule.[4][5] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations without the need for cytotoxic copper catalysts.[3][4]

The this compound molecule also incorporates a hydrophilic polyethylene glycol (PEG4) spacer. This spacer enhances the reagent's water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance, ensuring efficient binding of the biotin tag to avidin or streptavidin for subsequent detection or purification.[6]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The labeling of a TCO-modified protein with this compound proceeds via a rapid and irreversible iEDDA reaction. The key steps are:

-

Metabolic or Genetic Incorporation of TCO : A TCO-containing unnatural amino acid or sugar is introduced into cells and incorporated into the target protein or glycan through the cell's natural metabolic pathways.

-

Introduction of this compound : The this compound reagent is added to the biological system.

-

Cycloaddition and Nitrogen Extrusion : The electron-poor tetrazine ring of this compound rapidly reacts with the strained electron-rich trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine covalent bond.[4]

The high rate constant of this reaction makes it ideal for labeling low-abundance biomolecules in situ.

Caption: Chemical reaction of this compound with a TCO-modified protein.

Quantitative Data

The choice of a bioorthogonal reaction is often dictated by its kinetics. The iEDDA reaction between tetrazine and TCO is among the fastest bioorthogonal reactions currently available.

| Bioorthogonal Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Tetrazine-TCO (iEDDA) | ~800 - 30,000 | Exceptionally fast, no catalyst required. [4] |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~0.1 - 1.0 | Copper-free but slower than iEDDA. |

| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | ~100 - 1,000 | Fast, but requires a cytotoxic copper catalyst. |

| Staudinger Ligation | ~0.002 - 0.01 | Slower kinetics, phosphine reagents can be air-sensitive.[7] |

This table presents approximate rate constants, which can vary depending on the specific derivatives and reaction conditions.

Quantifying Biotinylation Efficiency

The degree of labeling (DOL), or the number of biotin molecules per protein molecule, can be determined using several methods:

-

Mass Spectrometry : Intact protein mass spectrometry can be used to determine the mass shift upon biotinylation, allowing for the calculation of the average number of biotin molecules per protein.[8]

-

HABA Assay : The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying biotin.[9][10] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[9][10]

-

Western Blot : The efficiency of biotinylation can be qualitatively and semi-quantitatively assessed by running cell lysates on an SDS-PAGE gel, transferring to a membrane, and probing with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.[11]

Experimental Protocols

The following are example protocols for the in situ labeling of TCO-modified biomolecules with this compound. These should be optimized for your specific cell type and target protein.

Metabolic Labeling of Cell Surface Glycans with a TCO-Modified Sugar

This protocol is adapted from a method for labeling metabolically engineered cell-surface glycoconjugates.[12]

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

TCO-modified unnatural sugar (e.g., a TCO-modified N-acetylmannosamine (ManNAc) analog)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Streptavidin-fluorophore conjugate (for imaging) or streptavidin-agarose beads (for pulldown)

Procedure:

-

Metabolic Incorporation of TCO:

-

Culture cells in complete medium.

-

Add the TCO-modified unnatural sugar to the culture medium at a final concentration of 25-50 µM.

-

Incubate the cells for 2-3 days to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.

-

-

In Situ Labeling with this compound:

-

Wash the cells twice with PBS to remove unincorporated sugar.

-

Prepare a fresh solution of this compound in cell culture medium or PBS at a concentration of 10-100 µM.

-

Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

-

Wash the cells three times with PBS to remove unreacted this compound.

-

-

Detection/Analysis:

-

For Fluorescence Imaging: Incubate the labeled cells with a fluorescently labeled streptavidin conjugate (e.g., 20 µg/mL in medium) for 20-30 minutes at room temperature. Wash with PBS and image using a fluorescence microscope.[12]

-

For Pulldown and Mass Spectrometry: Lyse the cells, and incubate the lysate with streptavidin-agarose beads to enrich for biotinylated proteins. The captured proteins can then be eluted and identified by mass spectrometry.

-

General Protocol for Labeling TCO-Modified Proteins

This protocol provides a general framework for labeling a protein that has been modified to contain a TCO group, for example, through the genetic incorporation of a TCO-containing unnatural amino acid.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Prepare Reagents:

-

Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add 1.5 to 5 molar equivalents of the this compound stock solution to the TCO-modified protein solution.

-

Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[13]

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting column or dialysis.

-

-

Confirmation of Labeling:

-

Confirm successful biotinylation using one of the quantification methods described in Section 3.

-

Applications and Visualized Workflows

This compound is a versatile tool with numerous applications in chemical biology and drug development.

In Situ Labeling and Imaging

The most direct application is the visualization of target biomolecules in their native cellular environment.

Caption: Workflow for in situ labeling and imaging of biomolecules.

Proximity Labeling for Interaction Proteomics

This compound can be used in proximity labeling experiments to identify protein-protein interactions. For example, a TCO-modified protein of interest can be expressed in cells. Upon addition of this compound, nearby proteins can be non-specifically biotinylated by a peroxidase conjugated to the TCO-modified protein. These biotinylated neighbors can then be identified by mass spectrometry.

Caption: Proximity labeling to identify receptor-interacting proteins.

Conclusion

This compound is a powerful and versatile tool for the in situ labeling of biomolecules. Its utility is derived from the exceptionally fast, specific, and biocompatible nature of the inverse-electron-demand Diels-Alder reaction. By following the protocols and understanding the principles outlined in this guide, researchers can effectively employ this reagent for a wide range of applications, from high-resolution imaging of cellular components to the discovery of novel protein-protein interactions, thereby advancing our understanding of complex biological systems.

References

- 1. Biotin Methyltetrazine - Biotium [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Click Chemistry - SiChem [sichem.de]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

Methodological & Application

Revolutionizing Live Cell Imaging: Application Notes for Biotin-PEG4-MeTz

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-MeTz for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between methyltetrazine (MeTz) and trans-cyclooctene (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene glycol (PEG4) linker enhances solubility and bioavailability, while the biotin moiety enables versatile downstream detection and purification strategies.

Principle of the Technology

The core of this technology lies in a two-step "pre-targeting" approach. First, a biomolecule of interest within a live cell is tagged with a TCO group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands. Subsequently, the cells are treated with this compound. The highly reactive MeTz group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][2] The biotin tag then serves as a universal handle for detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.

Key Features and Applications

Features:

-

High Specificity and Bioorthogonality: The MeTz-TCO reaction is highly selective and does not interfere with native cellular processes.[1][2]

-

Rapid Kinetics: The reaction is exceptionally fast, allowing for efficient labeling even at low concentrations of reactants.[3]

-

Biocompatibility: The reaction occurs at physiological temperature and pH without the need for cytotoxic catalysts.

-

Versatility: The biotin handle allows for a wide range of detection methods using streptavidin/avidin conjugates (e.g., fluorophores, enzymes, gold nanoparticles).

-

Enhanced Solubility: The PEG4 linker improves the aqueous solubility of the reagent.

Applications:

-

Live Cell Imaging: Visualize the localization, trafficking, and dynamics of specific proteins, glycans, lipids, and other biomolecules.[4][5]

-

Pulse-Chase Experiments: Track the fate of newly synthesized biomolecules over time.

-

Drug Target Engagement Studies: Monitor the interaction of a drug candidate with its cellular target.

-

Glycoprotein Labeling: Investigate the role of glycosylation in health and disease through metabolic labeling with TCO-modified sugars.[4][6]

-

Pre-targeted Therapy: In this emerging application, an antibody-TCO conjugate is first administered to target a specific cell type, followed by a drug-loaded MeTz derivative for targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the MeTz-TCO bioorthogonal reaction, providing a basis for experimental design.

| Parameter | Value | Reference |

| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition | [7] |

| Reactants | Methyltetrazine (MeTz) and trans-cyclooctene (TCO) | [7] |

| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | [3] |

| Reaction Conditions | Physiological (aqueous buffer, neutral pH, 37°C) | [1] |

| Catalyst Requirement | None (Copper-free) | [7] |

| Parameter | Typical Range | Considerations |

| TCO-functionalized probe concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. |

| This compound concentration | 1 - 50 µM | Lower concentrations are often sufficient due to fast kinetics. |

| Incubation Time (MeTz reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. |

| Signal-to-Noise Ratio (SNR) | High | Can be further optimized through careful washing steps and microscopy settings.[8][9][10][11][12] |

| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |

Experimental Protocols

Protocol 1: General Live Cell Labeling and Imaging

This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with this compound followed by fluorescent detection.

Materials:

-

Live cells expressing or labeled with a TCO-containing molecule.

-

This compound (stock solution in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488).

-

Hoechst 33342 or other nuclear stain (optional).

-

Imaging plates or coverslips.

Procedure:

-

Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.

-

Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

-

This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.

-

Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound streptavidin.

-

Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

-

Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of a TCO-modified sugar analog for subsequent labeling with this compound.

Materials:

-

Live cells of interest.

-

TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO).

-

This compound.

-

Fluorescently-labeled streptavidin.

-

Complete cell culture medium.

-

PBS.

Procedure:

-

Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

-

Washing: Gently wash the cells three times with pre-warmed PBS.

-

This compound Labeling: Follow steps 4-9 from Protocol 1 to label the TCO-modified glycoproteins and prepare the cells for imaging.

Control Experiments

To ensure the specificity of the labeling, the following control experiments are recommended:

-

No TCO Control: Omit the addition of the TCO-containing probe but perform all other steps. This control should result in no fluorescence signal, demonstrating that this compound and the streptavidin conjugate do not non-specifically bind to the cells.

-

No MeTz Control: Treat the cells with the TCO-containing probe but omit the incubation with this compound. This control should also show no signal, confirming that the fluorescence is dependent on the MeTz-TCO reaction.

-

Competition Control: Co-incubate the cells with an excess of free biotin during the fluorescent streptavidin incubation step. A significant reduction in the fluorescence signal will confirm that the binding is specific to the biotin tag.

Visualizations

References

- 1. Tetrazine-based cycloadditions: application to pretargeted live cell imaging. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 3. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo selective imaging of metabolic glycosylation with a tetrazine-modified upconversion nanoprobe - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Glycan Imaging by Isonitrile–Tetrazine Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]

- 12. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]

Biotin-PEG4-MeTz in Proteomics: A Detailed Guide to Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications and detailed experimental protocols for Biotin-PEG4-MeTz, a key reagent in modern proteomics research. This bioorthogonal labeling reagent offers high efficiency and specificity in capturing and identifying proteins, making it an invaluable tool for a wide range of applications, from mapping protein-protein interactions to identifying drug targets.

Introduction to this compound

This compound (Biotin-PEG4-Methyltetrazine) is a chemical probe that combines the high-affinity binding of biotin to streptavidin with the highly selective and rapid bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (TCO) group. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds efficiently in complex biological systems without interfering with native cellular processes.[1][2]

The structure of this compound consists of three key components:

-

Biotin: A vitamin that forms an exceptionally strong non-covalent bond with streptavidin, enabling highly efficient enrichment of labeled biomolecules.[3]

-

PEG4 (Polyethylene Glycol) Spacer: A hydrophilic four-unit polyethylene glycol linker that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating the interaction between biotin and streptavidin.[4]

-

Methyltetrazine (MeTz): A highly reactive moiety that specifically and rapidly ligates with TCO-tagged molecules. This reaction is characterized by its exceptional kinetics and selectivity.[2]

Key Applications in Proteomics

The unique properties of this compound make it suitable for a variety of proteomics applications:

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to identify the active state of enzymes in complex proteomes. By incorporating a TCO group into an activity-based probe, researchers can specifically label active enzymes, which are then captured using this compound for subsequent identification by mass spectrometry.

-

Cell Surface Protein Labeling: The cell surface proteome is a critical target for drug development and biomarker discovery. A two-step labeling strategy can be employed where cell surface proteins are first metabolically or enzymatically tagged with a TCO-containing sugar or amino acid. Subsequently, the TCO-labeled proteins are reacted with this compound, allowing for their specific enrichment and identification.[5]

-

Protein-Protein Interaction Studies: this compound can be used in proximity-labeling experiments to map protein interaction networks. By fusing a TCO-generating enzyme to a protein of interest, nearby proteins can be "tagged" with TCO. These tagged proteins can then be captured with this compound and identified.

-

Target Identification for Drug Discovery: In chemical proteomics, a small molecule of interest can be functionalized with a TCO group. When this modified drug is introduced to a biological system, it binds to its protein targets. These drug-protein complexes can then be enriched using this compound and the protein targets identified by mass spectrometry, aiding in the elucidation of a drug's mechanism of action.[6]

-

Metabolic Labeling of Nascent Proteins: By introducing TCO-containing amino acids into cell culture media, newly synthesized proteins can be metabolically labeled. These TCO-labeled proteins can then be specifically tagged with this compound for enrichment and subsequent analysis of the newly synthesized proteome.

Experimental Protocols

The following sections provide detailed protocols for a typical proteomics workflow using this compound.

Metabolic Labeling of Cell Surface Glycoproteins with TCO-sugars

This protocol describes the metabolic incorporation of a TCO-modified sugar into cellular glycans, followed by labeling with this compound.

Materials:

-

Cells of interest (e.g., A549 cells)

-

Cell culture medium and supplements

-

Ac4ManNTz (a TCO-containing sugar precursor)

-

TCO-PEG3-Biotin (or this compound)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Metabolic Labeling:

-

Seed cells in a 6-well plate at a density of approximately 10^6 cells per well and allow them to attach for 12 hours.[5]

-

Add Ac4ManNTz to the cell culture medium at a final concentration of 25-50 µmol/L.[5]

-